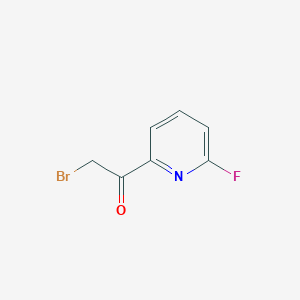

2-Bromo-1-(6-fluoro-2-pyridyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNO |

|---|---|

Molecular Weight |

218.02 g/mol |

IUPAC Name |

2-bromo-1-(6-fluoropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H5BrFNO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 |

InChI Key |

RZTPECPLFGQWHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 6 Fluoro 2 Pyridyl Ethanone

Direct Halogenation Approaches to the Compound

The most direct and common approach to synthesizing 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone involves the selective bromination of the α-carbon of the precursor, 1-(6-fluoro-2-pyridyl)ethanone. This transformation can be achieved through several methods, primarily involving acid-catalyzed reactions with elemental bromine or the use of N-Bromosuccinimide (NBS).

Acid-catalyzed bromination is a classic method for the α-bromination of ketones. The reaction proceeds through an enol or enolate intermediate, which then attacks molecular bromine. In the case of 1-(6-fluoro-2-pyridyl)ethanone, the presence of an acid catalyst, such as hydrobromic acid or sulfuric acid in a suitable solvent like acetic acid or chloroform, facilitates the formation of the enol. nih.govnih.gov

The general mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. A subsequent deprotonation leads to the formation of the enol tautomer. This electron-rich enol then acts as a nucleophile, attacking a molecule of bromine (Br₂) to form an oxonium ion intermediate. Finally, deprotonation of this intermediate yields the α-bromoketone product and regenerates the acid catalyst. nih.gov A general procedure involves dissolving the starting ketone in a solvent, adding a catalytic amount of strong acid, followed by the dropwise addition of bromine. nih.gov

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of the α-position of carbonyl compounds. wikipedia.orgorganic-chemistry.org It is a convenient and safer alternative to liquid bromine, as it is a crystalline solid that is easier to handle. masterorganicchemistry.com The α-bromination of ketones using NBS can proceed via either a radical pathway or an acid-catalyzed pathway. wikipedia.org For carbonyl derivatives, the reaction of enolates, enol ethers, or enol acetates with NBS is often the preferred method due to high yields and fewer side products. wikipedia.org

The reaction is typically initiated by a radical initiator, such as AIBN or benzoyl peroxide, or by acid catalysis. wikipedia.org The process provides a controlled source of bromine radicals (Br•) or electrophilic bromine, which selectively reacts at the α-carbon of the ketone. This method is known as the Wohl-Ziegler reaction when applied to allylic and benzylic bromination, but the principles are applicable to the α-bromination of ketones. wikipedia.orgmasterorganicchemistry.com

For instance, in the bromination of acetophenone (B1666503) with NBS, dichloromethane (B109758) has been identified as an optimal solvent, providing excellent selectivity for the monobrominated product with high yields. researchgate.net In contrast, reactions carried out in other common solvents such as acetonitrile, diethyl ether, tetrahydrofuran (B95107) (THF), and n-hexane tend to result in significantly lower yields under similar conditions. researchgate.net The temperature is another crucial parameter; for the reaction in dichloromethane, 80°C was found to be the optimal temperature, with lower or higher temperatures leading to decreased conversion. researchgate.net

The table below summarizes the effect of different solvents on the α-bromination of acetophenone, providing insights applicable to the synthesis of this compound.

| Solvent | Reagent | Temperature (°C) | Yield/Conversion | Selectivity (Mono-bromo) | Reference |

|---|---|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | NBS | 80 | Excellent | High | researchgate.net |

| Acetonitrile (CH₃CN) | NBS | 80 | Low | - | researchgate.net |

| Diethyl Ether (Et₂O) | NBS | 80 | Low | - | researchgate.net |

| Tetrahydrofuran (THF) | NBS | 80 | Low | - | researchgate.net |

| n-Hexane | NBS | 80 | Low | - | researchgate.net |

| Acetic Acid | Pyridine (B92270) hydrobromide perbromide | 90 | >66% | - | nih.gov |

Alternative Synthetic Routes to the this compound Scaffold

Beyond the direct bromination of a pre-formed ketone, alternative strategies can be employed to construct the this compound scaffold. These methods often involve building the molecule from more fundamental pyridine precursors, allowing for greater flexibility and control over the substitution pattern.

This approach begins with a suitably substituted pyridine ring, which is then elaborated to introduce the bromoacetyl side chain. A plausible starting material for this strategy is 2-bromo-6-fluoropyridine. This precursor can be subjected to a Grignard reaction or metal-halogen exchange (e.g., with n-butyllithium) to create a nucleophilic pyridine species. wikipedia.orggoogle.com This organometallic intermediate can then react with an appropriate electrophile, such as N,N-dimethylacetamide or acetyl chloride, to install the acetyl group, yielding 1-(6-fluoro-2-pyridyl)ethanone. google.com This ketone can then be brominated as described in Section 2.1.

Alternatively, one could start with a precursor like 6-bromo-3-fluoropicolinaldehyde, which can be synthesized from the corresponding alcohol. This aldehyde could potentially be converted to the target compound through a series of transformations, such as reaction with a methyl Grignard reagent to form the secondary alcohol, followed by oxidation to the ketone and subsequent α-bromination.

The table below outlines some of these precursor-based strategies.

| Precursor | Key Transformation Steps | Intermediate Product | Final Step |

|---|---|---|---|

| 2-Bromo-6-fluoropyridine | 1. Metal-halogen exchange (e.g., n-BuLi) 2. Acylation (e.g., N,N-dimethylacetamide) | 1-(6-fluoro-2-pyridyl)ethanone | α-Bromination (NBS or Br₂) |

| 6-Fluoro-2-cyanopyridine | 1. Grignard reaction (CH₃MgBr) 2. Hydrolysis | 1-(6-fluoro-2-pyridyl)ethanone | α-Bromination (NBS or Br₂) |

| 2,6-Difluoropyridine | 1. Selective nucleophilic substitution with an acetyl equivalent | 1-(6-fluoro-2-pyridyl)ethanone | α-Bromination (NBS or Br₂) |

Developing novel synthetic routes often involves the creative design of precursors that can be efficiently transformed into the desired product. One potential strategy could involve the synthesis of a precursor like (6-bromo-3-fluoropyridin-2-yl)methanol. This alcohol can be oxidized to the corresponding aldehyde using a reagent like Dess-Martin periodinane. The resulting 6-bromo-3-fluoropicolinaldehyde could then undergo further transformations.

Green Chemistry Principles and Sustainable Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a promising avenue for the solvent-free or reduced-solvent synthesis of α-haloketones. This technique can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. While specific research on the mechanochemical synthesis of this compound is not extensively documented, the general approach has been successfully applied to the α-bromination of other ketones.

The α-bromination of acetophenone, a related ketone, is often carried out using N-bromosuccinimide (NBS) as a brominating agent. researchgate.net This reaction can be adapted to a mechanochemical procedure, where the solid reactants are ground together, eliminating the need for a solvent. researchgate.net This solvent-free approach aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions and simplifying product purification. The introduction of bromine at the alpha position is a crucial step in the synthesis of many organic compounds as it creates a reactive functional group for subsequent reactions. researchgate.net

The development of catalytic systems for bromination reactions is a key area of research in green chemistry. Catalysts can enhance reaction rates and selectivity, often under milder conditions and with less hazardous reagents compared to traditional methods. Several catalytic systems have been investigated for the α-bromination of ketones using N-bromosuccinimide (NBS), a safer alternative to molecular bromine.

One approach involves the use of ammonium (B1175870) acetate (B1210297) (NH₄OAc) as a catalyst. Cyclic ketones have been shown to react with NBS in the presence of a catalytic amount of NH₄OAc in diethyl ether at room temperature to afford α-brominated ketones in good yields. rsc.orgresearchgate.net For acyclic ketones, the reaction can be efficiently performed in carbon tetrachloride at higher temperatures. rsc.org

Another environmentally friendly approach is the use of solid catalysts that can be easily recovered and reused. Acidic aluminum oxide (Al₂O₃) has been demonstrated to be an effective catalyst for the regioselective monobromination of various aralkyl ketones with NBS. nih.gov This method offers high yields and selectivity for α-bromination over nuclear bromination, particularly for ketones with moderately activating or deactivating groups on the aromatic ring. nih.gov

Furthermore, potassium dihydrogen phosphate (B84403) (KH₂PO₄) has been identified as a novel, eco-friendly, and reusable catalyst for the regioselective monobromination of aralkyl ketones using NBS in ethanol (B145695) at reflux temperature. acgpubs.org This method is advantageous due to its short reaction times, excellent isolated yields, and the use of a green solvent. acgpubs.org The catalyst can be recovered and reused multiple times without a significant loss of activity, adhering to the reduce-reuse-recycle (RRR) principle. acgpubs.org

The following table summarizes the research findings on catalytic bromination of various ketones, which could be potentially adapted for the synthesis of this compound.

| Catalyst | Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| NH₄OAc | Cyclic Ketones | NBS | Et₂O | 25 | Good | rsc.orgresearchgate.net |

| Acidic Al₂O₃ | Aralkyl Ketones | NBS | Methanol | Reflux | High | nih.gov |

| KH₂PO₄ | Aralkyl Ketones | NBS | Ethanol | Reflux | Excellent | acgpubs.org |

These catalytic systems offer significant advantages over traditional acid-catalyzed bromination, which often requires corrosive reagents and can lead to side reactions. The application of these greener catalytic methods to the synthesis of this compound could lead to more sustainable production processes.

Industrial Production Considerations and Scalability Studies

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors, including safety, cost-effectiveness, and process efficiency. Scalability studies are crucial to ensure that the chosen synthetic route is robust, reproducible, and economically viable on a larger scale.

A key challenge in the industrial bromination of ketones is the handling of hazardous reagents like molecular bromine. The use of safer alternatives such as NBS is preferred. However, the scalability of reactions involving solid reagents can present challenges in terms of mixing and heat transfer in large reactors.

Continuous flow microreactors offer a promising solution to these challenges. A study on the α-bromination of acetophenone demonstrated the successful implementation of a continuous flow process. akjournals.comresearchgate.net This approach allows for precise control over reaction parameters such as temperature, reaction time, and molar ratios of reactants, leading to excellent selectivity for monobromination and minimizing the formation of byproducts. akjournals.comresearchgate.net The high surface-area-to-volume ratio in microreactors enhances heat transfer, improving the safety of exothermic bromination reactions. The space-time yield in the continuous flow process was found to be comparable to or even better than traditional batch reactions, making it suitable for industrial applications. akjournals.comresearchgate.net

The table below outlines key parameters from a scalability study of acetophenone bromination in a continuous flow microreactor, which could inform the industrial production of this compound.

| Parameter | Value | Reference |

| Reaction Time | 60 s | akjournals.com |

| Temperature | 20 °C | akjournals.com |

| Bromine Molar Ratio | 1.5 | akjournals.com |

| Yield | >98% | researchgate.net |

| Space-Time Yield | 0.26 kg/m ³/s | akjournals.comresearchgate.net |

Reactivity and Reaction Mechanisms of 2 Bromo 1 6 Fluoro 2 Pyridyl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The most prominent reaction pathway for 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone involves the substitution of the bromide ion at the α-carbon by a nucleophile. The carbon atom alpha to the carbonyl group is highly activated towards nucleophilic attack due to the electron-withdrawing inductive effect of both the adjacent carbonyl group and the bromine atom. This renders the α-carbon highly electrophilic and susceptible to SN2 reactions. up.ac.za

The compound readily reacts with a variety of nucleophiles, making it a valuable synthetic intermediate.

Amines : this compound is a key precursor in the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. researchgate.netrsc.org In this reaction, a 2-aminopyridine (B139424) acts as the nucleophile. The reaction proceeds via an initial nucleophilic attack by the exocyclic amine onto the α-carbon, displacing the bromide. This is followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system. rsc.orgorganic-chemistry.orgmdpi.com This transformation is a cornerstone in medicinal chemistry for accessing biologically active scaffolds. rsc.orgmdpi.com

Thiols : Thiolates, being potent soft nucleophiles, readily displace the α-bromide to form α-thio ketones. This reaction provides a direct route to C-S bond formation at the α-position, yielding versatile intermediates for further synthetic manipulations.

Alkoxides : Reactions with alkoxides, such as sodium methoxide (B1231860), can lead to two competing pathways. The primary reaction is the direct SN2 substitution to yield an α-alkoxy ketone. up.ac.za However, under certain conditions, particularly with hindered bases or when the α-carbon bears protons, the Favorskii rearrangement can become a significant competing reaction pathway (see Section 3.3). up.ac.za

The table below summarizes the scope of nucleophilic substitution reactions at the α-carbon of this compound.

| Nucleophile | Product Type | Significance |

| Amines (e.g., 2-Aminopyridines) | Imidazo[1,2-a]pyridines | Synthesis of fused N-heterocycles |

| Thiols/Thiolates | α-Thio Ketones | C-S bond formation |

| Alkoxides | α-Alkoxy Ketones | C-O bond formation |

Nucleophilic substitution at the α-carbon of this compound predominantly follows a bimolecular (SN2) mechanism. Kinetic studies on α-haloketones confirm that these compounds are significantly more reactive towards nucleophilic substitution than their corresponding alkyl halide analogs. up.ac.za

The mechanism involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group (backside attack). Simultaneously, the carbon-bromine bond breaks. This process passes through a trigonal bipyramidal transition state where the α-carbon is transiently bonded to both the incoming nucleophile and the departing bromide ion.

The rate of this reaction follows second-order kinetics, as it is dependent on the concentration of both the α-bromo ketone substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

The enhanced reactivity of the α-carbon is attributed to several factors:

Inductive Effect : The adjacent carbonyl group exerts a strong electron-withdrawing inductive effect, increasing the partial positive charge on the α-carbon.

Transition State Stabilization : The p-orbitals of the carbonyl group can overlap with the orbitals of the nucleophile and leaving group in the transition state, providing stabilization.

Steric Accessibility : The α-carbon is typically sterically unhindered, allowing for easy approach by the nucleophile.

Cross-Coupling Reactions Involving the Compound

While classical cross-coupling reactions like Suzuki, Sonogashira, and Heck typically involve the reaction of an organometallic reagent with an aryl or vinyl halide (C(sp²)-X bond), recent advancements have expanded the scope to include C(sp³)-X bonds, such as the α-bromo position in ketones. wikipedia.orgwikipedia.orgwikipedia.orglibretexts.org

Direct participation of the α-bromo group in traditional Suzuki, Sonogashira, or Heck couplings is not the standard pathway. However, related palladium-catalyzed reactions can achieve similar bond formations at the α-position.

Suzuki-type Coupling (α-Arylation) : The most relevant Suzuki-type reaction for this compound is the palladium-catalyzed α-arylation of the ketone. acs.org In this process, the ketone is first converted to its enolate form using a base. This enolate then undergoes a cross-coupling reaction with an aryl halide in the presence of a palladium catalyst. Alternatively, the α-bromo ketone can react directly with an organoboron reagent under specific catalytic conditions to form an α-aryl ketone. oup.comnih.gov This reaction is a powerful method for constructing C(sp³)-C(sp²) bonds. nih.gov

Sonogashira-type Coupling : Direct Sonogashira coupling of the C(sp³)-Br bond with a terminal alkyne is challenging. Instead, reductive cross-coupling pathways have been developed for related α-bromo amides, which yield β,γ-alkenyl amides rather than the expected α-alkynyl products, indicating a departure from the classical Sonogashira mechanism. rsc.org

Heck-type Reactions : The classical Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The use of an α-bromo ketone as the halide partner is not a typical Heck reaction.

Palladium catalysis enables the formation of various bonds at the α-carbon of this compound, significantly enhancing its synthetic utility.

C-C Bond Formation : As described above, palladium-catalyzed α-arylation with arylboronic acids (Suzuki-type) or their derivatives is a primary method for forming carbon-carbon bonds. acs.orglibretexts.org

C-N Bond Formation (Buchwald-Hartwig Amination) : The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds. libretexts.org While typically used for aryl halides, conditions have been developed that allow for the coupling of ketone enolates with aryl halides, or in some cases, the direct amination of α-halo ketones. wikipedia.orgrsc.org This provides a modern alternative to classical SN2 reactions for accessing α-amino ketones. The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orgnih.gov

C-O and C-S Bond Formation : Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods exist for the coupling of alcohols (C-O bond formation) and thiols (C-S bond formation) with halides. wikipedia.org These reactions can be applied to form α-aryloxy and α-arylthio ketones from the corresponding enolates.

The following table summarizes palladium-catalyzed cross-coupling reactions applicable to the α-position of ketones.

| Reaction Name | Coupling Partners | Bond Formed | Product Class |

| Suzuki-type (α-Arylation) | Arylboronic Acid | C-C | α-Aryl Ketone |

| Buchwald-Hartwig Amination | Amine | C-N | α-Amino Ketone |

| Buchwald-Hartwig Etherification | Alcohol/Phenol | C-O | α-Alkoxy/Aryloxy Ketone |

| Buchwald-Hartwig Thioetherification | Thiol/Thiophenol | C-S | α-Alkylthio/Arylthio Ketone |

Reduction and Oxidation Reactions of the Compound

The reactivity of this compound under reductive and oxidative conditions is influenced by both the carbonyl group and the α-bromo substituent.

Reduction : The ketone functionality is readily reduced to a secondary alcohol.

Chemoselective Carbonyl Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) are mild enough to selectively reduce the ketone to the corresponding 2-bromo-1-(6-fluoro-2-pyridyl)ethanol without affecting the C-Br or C-F bonds. masterorganicchemistry.compressbooks.pub The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.commasterorganicchemistry.com

Dehalogenation : Stronger reducing conditions, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst), can lead to the reduction of both the carbonyl group and the carbon-bromine bond. Depending on the conditions, this can yield 1-(6-fluoro-2-pyridyl)ethanol or 1-(6-fluoro-2-pyridyl)ethanone.

Oxidation : Direct oxidation of the ketone group is not a common transformation without cleaving C-C bonds. However, reactions that involve a change in the oxidation state of the α-carbon are well-documented for α-haloketones.

Favorskii Rearrangement : This is a characteristic reaction of α-haloketones upon treatment with a base, typically an alkoxide. rsc.org For this compound, reaction with a base like sodium methoxide can induce a rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate after deprotonation at the α'-carbon (the CH₂ of the pyridine (B92270) ring is not acidic, so this mechanism might be disfavored unless an alternative enolate can form). youtube.com More commonly for α-haloketones without α'-hydrogens, a quasi-Favorskii rearrangement can occur. The base attacks the carbonyl, followed by intramolecular displacement of the bromide by the resulting oxyanion to form an epoxide, which then rearranges. The ultimate product is a carboxylic acid derivative (e.g., an ester if an alkoxide is used) with a rearranged carbon skeleton.

Chemoselective Reduction of the Carbonyl Moiety

The selective reduction of the carbonyl group in α-haloketones like this compound to the corresponding alcohol presents a significant challenge due to the presence of the labile α-bromo substituent, which is also susceptible to reduction. The choice of reducing agent and reaction conditions is therefore critical to achieve chemoselectivity.

Standard reducing agents such as lithium aluminum hydride (LiAlH₄) are generally too reactive and would likely lead to the reduction of both the carbonyl group and the carbon-bromine bond. Milder hydride reagents, such as sodium borohydride (NaBH₄), can offer better selectivity. The outcome of NaBH₄ reduction can be highly dependent on the solvent, temperature, and the electronic nature of the substrate. In many cases, careful control of reaction parameters can favor the formation of the corresponding bromohydrin.

For highly selective reductions, more specialized reagents have been developed. For instance, borane-catalyzed reductions have shown excellent chemoselectivity for the carbonyl group in the presence of other reducible functionalities. nih.govresearchgate.net Chiral catalysts can even be employed to achieve enantioselective reduction of the pyridine ring system itself, though the focus here is on the carbonyl moiety. nih.govresearchgate.net The use of such catalytic systems could potentially provide a clean and efficient route to the corresponding 2-bromo-1-(6-fluoro-2-pyridyl)ethanol, a valuable intermediate for further synthetic transformations.

Table 1: Potential Reagents for Chemoselective Carbonyl Reduction

| Reagent | Expected Outcome | Potential Issues |

| Sodium Borohydride (NaBH₄) | Reduction of the carbonyl group to a hydroxyl group. | Possible over-reduction leading to the loss of the bromine atom. |

| Diisobutylaluminium Hydride (DIBAL-H) | Can selectively reduce ketones, but may also interact with the bromine. | Requires low temperatures and careful stoichiometric control. |

| Borane Catalysts (e.g., with HBpin) | High chemoselectivity for the carbonyl group. | Catalyst and reagent cost may be a consideration. |

Transformations Involving the Bromine Atom

The bromine atom at the α-position to the carbonyl group is highly activated towards nucleophilic substitution. This reactivity is a cornerstone of the synthetic utility of this compound.

Nucleophilic Substitution: A wide array of nucleophiles can displace the bromide ion, typically via an S(_N)2 mechanism. libretexts.org This allows for the introduction of various functional groups at the α-position. For example, reaction with amines, thiols, or alkoxides would yield α-amino, α-thio, or α-alkoxy ketones, respectively. These products are themselves versatile intermediates for the synthesis of more complex molecules. The reaction of α-haloketones with nucleophiles is a well-established transformation in organic synthesis. nii.ac.jp

The reaction with certain nucleophiles can also initiate subsequent cyclization reactions. For instance, reaction with a binucleophile can lead to the formation of various heterocyclic rings.

Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. The reaction proceeds through a cyclopropanone intermediate. The specific outcome of the Favorskii rearrangement of this compound would depend on the reaction conditions and the nucleophile used.

Palladium-Catalyzed Cross-Coupling Reactions: While less common for α-haloketones compared to aryl or vinyl halides, palladium-catalyzed cross-coupling reactions could potentially be employed to form new carbon-carbon bonds at the α-position. These reactions would require specific catalytic systems to avoid competing side reactions.

Table 2: Potential Transformations Involving the Bromine Atom

| Reaction Type | Reagents | Potential Product |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | α-Amino, α-Thio, α-Alkoxy ketones |

| Favorskii Rearrangement | Strong Base (e.g., NaOH) | Carboxylic acid derivative |

| Heterocycle Synthesis | Binucleophiles (e.g., 2-aminopyridine) | Fused heterocyclic systems (e.g., Imidazo[1,2-a]pyridines) |

Cycloaddition and Heterocycle Annulation Reactions

Role as a Building Block for Imidazo[1,2-a]pyridines and Other Fused Heterocycles

One of the most significant applications of this compound is its use as a key building block for the synthesis of imidazo[1,2-a]pyridines. bio-conferences.orgresearchgate.net This class of fused heterocyclic compounds is of great interest in medicinal chemistry due to their wide range of biological activities. nih.gov

The synthesis of imidazo[1,2-a]pyridines from α-haloketones is a classic and widely used method, often referred to as the Tschitschibabin reaction. bio-conferences.org In this reaction, this compound is condensed with a 2-aminopyridine derivative. The reaction typically proceeds in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen bromide formed during the reaction. bio-conferences.org

The versatility of this reaction allows for the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives by varying the substituents on both the this compound and the 2-aminopyridine starting materials. Numerous protocols have been developed for this transformation, including catalyst-free methods and reactions promoted by copper catalysts or molecular iodine. nih.govorganic-chemistry.org

Mechanistic Investigations of Cyclization Pathways

The mechanism for the formation of imidazo[1,2-a]pyridines from this compound and a 2-aminopyridine is a well-established two-step process.

The first step involves a nucleophilic substitution reaction where the endocyclic nitrogen atom of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic α-carbon of the ketone, displacing the bromide ion. This S(_N)2 reaction forms a pyridinium (B92312) salt intermediate.

The reaction is often carried out as a one-pot synthesis, and various conditions, including microwave irradiation, have been employed to improve reaction times and yields. bio-conferences.org

Derivatization and Analog Synthesis Utilizing 2 Bromo 1 6 Fluoro 2 Pyridyl Ethanone

Preparation of Advanced Intermediates for Complex Molecule Synthesis Research

Precursors for Natural Product Total Synthesis Studies

A comprehensive review of the scientific literature does not reveal documented instances of 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone being directly employed as a precursor in the total synthesis of natural products. While the heterocyclic scaffolds that can be synthesized from this starting material, such as imidazo[1,2-a]pyridines and thiazoles, are found in some natural products, a direct synthetic link using this specific fluorinated pyridyl ethanone (B97240) is not established in the available research. The focus of its application appears to be primarily in the realm of medicinal chemistry and the creation of novel compounds for biological screening, rather than the recreation of complex natural product architectures.

Libraries of Novel Chemical Entities

The primary application of this compound in synthetic chemistry is as a scaffold for the generation of libraries of novel chemical entities, particularly heterocyclic compounds. The reactivity of the α-bromo ketone moiety allows for facile cyclization reactions with various nucleophiles to produce a diverse range of derivatives. This is particularly valuable in drug discovery, where the synthesis of large, diverse libraries of compounds is essential for identifying new therapeutic agents.

One of the most prominent applications of this compound is in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. This bicyclic heteroaromatic ring system is a "privileged" scaffold in medicinal chemistry, meaning it is a common structural motif in biologically active compounds. The synthesis typically involves the condensation of this compound with a 2-aminopyridine (B139424). This reaction proceeds via an initial alkylation of the pyridine (B92270) nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system. This method allows for the introduction of a wide variety of substituents on both the imidazole (B134444) and pyridine rings, leading to the creation of large and diverse chemical libraries.

Another significant application is in the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring, can be readily adapted using this compound. This reaction involves the condensation of the α-bromo ketone with a thioamide. The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by varying the thioamide component. These thiazole derivatives are of significant interest due to their presence in a number of biologically active compounds.

The following tables provide an overview of the types of heterocyclic libraries that can be generated from this compound and the general reaction schemes.

Table 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives

| Reactant 1 | Reactant 2 | Resulting Scaffold | General Reaction Scheme |

| This compound | Substituted 2-Aminopyridines | Substituted Imidazo[1,2-a]pyridines |

Table 2: Synthesis of Thiazole Derivatives

| Reactant 1 | Reactant 2 | Resulting Scaffold | General Reaction Scheme |

| This compound | Thioamides | Substituted Thiazoles |

The synthesis of these libraries provides medicinal chemists with a valuable tool for the exploration of chemical space and the discovery of new lead compounds for drug development. The 6-fluoro-2-pyridyl moiety is often incorporated to modulate the physicochemical properties of the resulting molecules, such as their lipophilicity and metabolic stability.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1 6 Fluoro 2 Pyridyl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. For 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of atomic connectivity and spatial relationships.

Two-dimensional NMR experiments resolve complex spectral overlaps and establish correlations between nuclei, which is essential for unambiguous assignment. wikipedia.org The analysis of this compound relies on a suite of these experiments.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org For the title compound, COSY is expected to show a clear correlation pathway along the pyridine (B92270) ring, connecting the proton at position 5 (H-5) to H-4, and H-4 to H-3. The methylene (B1212753) protons of the bromoethanone moiety would not show any COSY correlations as they are an isolated spin system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to their attached carbons. wikipedia.org This is crucial for assigning the carbon signals of the pyridine ring by correlating them to their already assigned protons (H-3, H-4, H-5). It would also definitively link the methylene proton signal to the Cα carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the methylene protons (Hα) to the carbonyl carbon (C=O) and the pyridyl carbons C-2 and C-3.

Correlations from the pyridyl proton H-3 to C-2, C-4, and C-5.

Correlation from the pyridyl proton H-5 to C-4, C-6, and C-3.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between nuclei that are close in space, regardless of their bonding connectivity. It is invaluable for determining stereochemistry and conformational preferences. For this molecule, a key NOESY correlation would be expected between the pyridyl proton H-3 and the methylene protons (Hα), which would help establish the orientation of the ethanone (B97240) side chain relative to the ring.

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved by combining these techniques. The predicted chemical shifts and key 2D correlations are summarized in the tables below.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from H) |

|---|---|---|---|---|

| - | C=O | - | ~190.5 | Hα |

| α | CH₂ | ~4.60 (s) | ~33.8 | C=O, C-2, C-3 |

| 2 | C | - | ~152.0 (d) | Hα, H-3 |

| 3 | CH | ~7.85 (d) | ~122.5 (d) | C-2, C-4, C-5 |

| 4 | CH | ~8.10 (t) | ~142.0 (d) | C-2, C-3, C-5, C-6 |

| 5 | CH | ~7.20 (d) | ~110.0 (d) | C-3, C-4, C-6 |

| 6 | C | - | ~164.5 (d) | H-4, H-5 |

Molecules that are not sterically locked can exhibit conformational dynamics, often through rotation around single bonds. In this compound, rotation around the C2-C(O) single bond is possible, leading to different spatial arrangements of the ethanone side chain relative to the pyridine ring. This rotation can be studied using variable temperature (VT) NMR. nih.gov

At room temperature, this rotation may be fast on the NMR timescale, resulting in a single set of time-averaged signals for the molecule. However, as the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is sufficiently high, the interconversion between conformers can become slow enough that distinct signals for each conformer appear in the spectrum.

By analyzing the NMR spectra at various temperatures, one can observe the broadening of signals as the exchange rate slows, followed by their decoalescence into separate peaks for each conformer at low temperatures. The temperature at which coalescence occurs is directly related to the rate of exchange and can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's flexibility.

The presence of a fluorine atom at the C-6 position offers a unique and powerful tool for probing conformational preferences via through-space spin-spin coupling. While J-coupling is typically mediated through chemical bonds, it can also occur directly through space if two nuclei are held in very close proximity, typically at a distance less than the sum of their van der Waals radii. nih.gov

For this compound, rotation around the C2-C(O) bond can lead to two primary planar conformers: an s-trans form where the carbonyl oxygen is oriented away from the fluorine atom, and an s-cis form where the carbonyl is oriented toward the fluorine. In the s-cis conformation, the fluorine atom at C-6 would be spatially close to the methylene protons (Hα) and carbon (Cα) of the bromoethanone group.

The observation of a measurable coupling constant between ¹⁹F and Hα (a five-bond coupling, ⁵JFH) and between ¹⁹F and Cα (a four-bond coupling, ⁴JCF) would provide definitive evidence for the predominance of the s-cis conformer in solution. The magnitude of these coupling constants is highly sensitive to the internuclear distance. Conversely, the absence of such couplings would suggest that the s-trans conformer is preferred, or that rotation is too rapid to allow for a persistent close contact.

Hypothetical Through-Space Coupling Constants for the Preferred s-cis Conformer

| Coupling | Type | Number of Bonds | Expected Value (Hz) | Conformational Significance |

|---|---|---|---|---|

| ⁴J(Cα-¹⁹F) | Through-space | 4 | 8 - 12 Hz | Indicates close proximity of Cα and F; confirms s-cis preference. |

| ⁵J(Hα-¹⁹F) | Through-space | 5 | 2 - 5 Hz | Indicates close proximity of Hα and F; confirms s-cis preference. |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including both FTIR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying functional groups and gaining insight into bonding, molecular symmetry, and solid-state interactions.

The FTIR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to its constituent functional groups. The interpretation of these spectra relies on comparing observed frequencies with known values for similar structural motifs. cdnsciencepub.comresearchgate.net

Key expected vibrational modes include:

C=O Stretch: A strong, sharp absorption in the FTIR spectrum (and a weaker band in the Raman) between 1700-1720 cm⁻¹, characteristic of an α-haloketone.

Pyridine Ring Vibrations: A series of sharp bands between 1400-1610 cm⁻¹ corresponding to C=C and C=N stretching modes within the aromatic ring.

C-F Stretch: A strong absorption in the FTIR spectrum, typically in the 1200-1250 cm⁻¹ region, indicative of the C(sp²)-F bond.

C-H Vibrations: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group appears just below 3000 cm⁻¹. Aromatic C-H out-of-plane bending modes are also expected in the 750-900 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region of the spectrum, typically between 550-650 cm⁻¹.

Detailed Vibrational Mode Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (FTIR/Raman) |

|---|---|---|---|

| 3050-3150 | ν(C-H) | Aromatic C-H | Medium / Strong |

| 2920-2980 | ν(C-H) | Aliphatic CH₂ | Medium / Medium |

| 1700-1720 | ν(C=O) | α-Bromoketone | Very Strong / Medium |

| 1580-1610 | ν(C=C), ν(C=N) | Pyridine Ring | Strong / Strong |

| 1400-1500 | ν(C=C), ν(C=N) | Pyridine Ring | Strong / Strong |

| 1200-1250 | ν(C-F) | Aryl-Fluoride | Strong / Weak |

| 990-1050 | Ring Breathing | Pyridine Ring | Medium / Strong |

| 750-900 | γ(C-H) | Aromatic C-H o.o.p. bend | Strong / Weak |

| 550-650 | ν(C-Br) | Alkyl-Bromide | Medium / Strong |

When a compound is analyzed in the solid state, its vibrational spectrum can be influenced by the crystal lattice packing and specific intermolecular interactions. chimia.chnih.gov Comparing the solid-state FTIR or Raman spectrum with that of the compound in a non-polar solution can reveal these effects.

For this compound, several types of intermolecular interactions could be present in the crystal structure, including dipole-dipole interactions from the polar carbonyl group, weak C-H···O or C-H···F hydrogen bonds, and halogen bonding involving the bromine or fluorine atoms. mdpi.com These interactions would likely perturb the vibrational frequencies of the involved groups. For instance, if the carbonyl oxygen acts as a hydrogen bond acceptor, its stretching frequency (ν(C=O)) would be expected to shift to a lower wavenumber in the solid-state spectrum compared to the solution spectrum. Such shifts provide valuable, albeit indirect, evidence of the supramolecular assembly in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful analytical techniques crucial for the unambiguous identification and structural characterization of organic molecules. While specific experimental data for this compound is not extensively available in the public domain, the application of these techniques can be theoretically outlined based on the known structure of the compound and data from analogous molecules.

Exact Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, the theoretical exact masses of its isotopic peaks can be calculated. The presence of bromine with its two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion [M]+ or the protonated molecule [M+H]+.

An HRMS analysis would be expected to confirm the elemental formula C7H5BrFNO by matching the experimentally measured mass to the calculated theoretical mass with a high degree of accuracy (typically within a few parts per million).

Interactive Data Table: Theoretical Exact Masses for Isotopologues of [M+H]+ of this compound

| Isotopologue Formula | Isotope Composition | Theoretical m/z |

| C7H679BrFNO | 12C7, 1H6, 79Br1, 19F1, 14N1, 16O1 | 219.9696 |

| C7H681BrFNO | 12C7, 1H6, 81Br1, 19F1, 14N1, 16O1 | 221.9675 |

Note: This table represents theoretical calculations, as specific experimental HRMS data for this compound is not publicly available.

Elucidation of Fragmentation Pathways and Structural Information

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure.

For this compound, several fragmentation pathways can be postulated:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the bromomethyl group, leading to the formation of a 6-fluoropyridin-2-ylcarbonylium ion.

Loss of bromine: Fragmentation involving the loss of a bromine radical.

Cleavage of the pyridine ring: Fragmentation of the heterocyclic ring system.

Analysis of the m/z values of these fragment ions in the MS/MS spectrum would allow for the reconstruction of the molecule's connectivity, confirming the presence of the 6-fluoropyridine ring, the ethanone linker, and the bromo substituent.

Single-Crystal X-ray Diffraction Analysis

Determination of Precise Molecular Geometry and Bond Parameters

A successful single-crystal X-ray diffraction study of this compound would yield a detailed structural model. This would include the precise bond lengths of the C-Br, C-F, C=O, and various C-C and C-N bonds within the pyridine ring. Bond angles and torsion angles would reveal the conformation of the ethanone side chain relative to the pyridine ring.

Interactive Data Table: Expected Bond Parameter Ranges from X-ray Crystallography

| Parameter | Expected Range (Å or °) | Structural Feature |

| C-Br Bond Length | 1.90 - 1.98 Å | Bromomethyl group |

| C-F Bond Length | 1.32 - 1.38 Å | Fluoropyridine ring |

| C=O Bond Length | 1.20 - 1.24 Å | Ketone carbonyl group |

| C-C-N Bond Angle | 120 - 125 ° | Pyridine ring geometry |

Note: This table provides expected ranges based on typical values for similar functional groups, as specific crystallographic data for this compound is not publicly available.

Analysis of Crystal Packing, Hydrogen Bonding, and Supramolecular Assemblies

The crystal structure would also reveal how the molecules are arranged in the solid state. Intermolecular interactions, such as hydrogen bonds (e.g., C-H···O or C-H···N), halogen bonds (C-Br···O or C-Br···N), and π-π stacking interactions between the pyridine rings, would be identified and characterized. These interactions govern the crystal packing and the formation of supramolecular assemblies.

Polymorphism and Co-crystallization Studies (if applicable)

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant impacts on its physical properties. While no polymorphism studies for this compound have been reported, this is an area that could be explored. Similarly, co-crystallization studies, where the compound is crystallized with another molecule to form a new crystalline phase, could be investigated to modify its physicochemical properties.

Chiroptical Spectroscopy (for Chiral Derivatives)

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceedingly sensitive to the stereochemistry of a molecule and are instrumental in the non-destructive determination of absolute configuration and the study of conformational isomers in solution. For chiral derivatives of this compound, techniques such as Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA) can provide invaluable insights into their stereochemical features.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption is only observed for chromophores that are either intrinsically chiral or are perturbed by a chiral environment. In the case of a chiral derivative of this compound, the key chromophore is the carbonyl group and the fluorinated pyridine ring. The electronic transitions associated with these groups, typically in the UV-Vis region, will give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereogenic center(s).

Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of the optical rotation of a chiral substance with the wavelength of light. A plot of optical rotation versus wavelength, known as an ORD curve, shows anomalous behavior in the vicinity of a CD band. The shape of the ORD curve, particularly the sign of the peaks and troughs of the Cotton effect, can be empirically correlated with the absolute configuration of the molecule. For instance, the octant rule for ketones can often be applied to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl chromophore.

For a hypothetical chiral derivative, such as (R)-2-Bromo-1-(6-fluoro-2-pyridyl)-propan-1-one, where a methyl group at the alpha-position creates a stereocenter, one would expect to observe distinct CD and ORD spectra for the (R) and (S) enantiomers. The absolute configuration can be determined by comparing the experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or by empirical rules established for structurally related compounds.

Table 1: Illustrative CD and ORD Data for a Hypothetical Chiral Derivative: (R)-2-Bromo-1-(6-fluoro-2-pyridyl)-propan-1-one

| Spectroscopic Technique | Parameter | Value | Interpretation |

| Circular Dichroism (CD) | λmax (n→π) | ~310 nm | Positive Cotton effect associated with the carbonyl chromophore. |

| [θ] (deg·cm2·dmol-1) | +5000 | The sign of the Cotton effect can be correlated to the absolute configuration at the stereocenter. | |

| λmax (π→π) | ~270 nm | Negative Cotton effect related to the pyridine ring transitions. | |

| [θ] (deg·cm2·dmol-1) | -8000 | Provides additional stereochemical information. | |

| Optical Rotatory Dispersion (ORD) | Peak | ~320 nm | Positive peak of the Cotton effect in the ORD curve. |

| [Φ] (deg·cm2·dmol-1) | +12000 | Consistent with a positive Cotton effect in the CD spectrum. | |

| Trough | ~300 nm | Negative trough of the Cotton effect. | |

| [Φ] (deg·cm2·dmol-1) | -9000 | The relationship between the peak and trough confirms the stereochemical arrangement. |

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful techniques that extend chiroptical analysis to the infrared and Raman vibrational transitions of a molecule. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition, while ROA measures a small difference in the intensity of right and left circularly polarized light scattered from a chiral molecule. wikipedia.org These techniques provide a wealth of information about the stereochemistry and conformational flexibility of chiral molecules in solution. nih.govrsc.org

For a chiral derivative of this compound, VCD and ROA spectra would exhibit characteristic signals for the various vibrational modes. The carbonyl (C=O) stretching mode, typically observed around 1700 cm-1, is a strong chromophore in both VCD and IR spectra and would be particularly sensitive to the chiral environment. The sign and intensity of the VCD signal for the C=O stretch can often be directly correlated with the absolute configuration. Similarly, the C-Br stretching and bending modes, as well as the various vibrational modes of the chiral center and the pyridine ring, would provide a unique fingerprint in the VCD and ROA spectra.

A significant advantage of VCD and ROA is that every vibrational mode in a chiral molecule is, in principle, active, leading to information-rich spectra. The determination of absolute configuration using VCD and ROA is typically achieved by comparing the experimental spectrum with the theoretically predicted spectrum for a given enantiomer, calculated using quantum chemical methods like Density Functional Theory (DFT). rsc.orgnih.gov A good agreement between the experimental and calculated spectra for one enantiomer allows for an unambiguous assignment of the absolute configuration.

Table 2: Illustrative VCD and ROA Data for a Hypothetical Chiral Derivative: (R)-2-Bromo-1-(6-fluoro-2-pyridyl)-propan-1-one

| Spectroscopic Technique | Vibrational Mode | Wavenumber (cm-1) | VCD/ROA Intensity | Interpretation |

| Vibrational Circular Dichroism (VCD) | C=O Stretch | ~1710 | Positive (ΔA x 10-4) | The sign of the C=O stretch is a strong indicator of the absolute configuration. |

| C-H Bending (chiral center) | ~1450 | Negative (ΔA x 10-4) | Provides information about the local stereochemistry at the chiral center. | |

| Pyridine Ring Modes | 1600-1400 | Biphasic signals | Reflects the chiral perturbation on the aromatic ring. | |

| Raman Optical Activity (ROA) | C-Br Stretch | ~650 | Positive CID (IR - IL) | The C-Br bond is close to the stereocenter and its ROA signal is informative. |

| CH3 Rocking Mode | ~1100 | Negative CID (IR - IL) | Sensitive to the conformation and absolute configuration. | |

| Pyridine Ring Breathing | ~1000 | Positive CID (IR - IL) | Provides further structural constraints. |

Computational and Theoretical Investigations of 2 Bromo 1 6 Fluoro 2 Pyridyl Ethanone

Electronic Structure and Molecular Orbital Theory (MOT) Analysis

Molecular Orbital Theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals, which lead to the formation of molecular orbitals that are delocalized over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding the molecule's electronic properties and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. scielo.br Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's ability to accept electrons, thus acting as an electrophile. scielo.br

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are key determinants of a molecule's reactivity and kinetic stability. scispace.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scielo.brscispace.com

For 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone, the HOMO is expected to have significant electron density on the bromine atom and the pyridyl ring, while the LUMO is likely to be localized on the carbonyl group and the pyridine (B92270) ring. scispace.com The presence of the electron-withdrawing fluorine atom and carbonyl group, as well as the bromine atom, will influence the energies of these frontier orbitals. Computational studies on similar 2-acylpyridine derivatives have shown that substituents on the pyridine ring can modulate the HOMO-LUMO energy gap. scielo.br For instance, the introduction of different groups can alter the delocalization of the HOMO and the localization of the LUMO, thereby tuning the molecule's reactivity. scispace.com

Table 1: Representative Frontier Molecular Orbital Energies (Note: The following data is illustrative and based on computational studies of analogous 2-acylpyridine structures. Actual values for this compound would require specific calculations.)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -2.5 | Localized on the carbonyl and pyridine ring; acts as an electron acceptor. |

| HOMO | -6.0 to -7.0 | Delocalized over the pyridine ring and bromine; acts as an electron donor. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates high kinetic stability and moderate reactivity. |

Charge Distribution, Electrostatic Potential (ESP) Maps, and Localized Orbital Descriptors

The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational methods can quantify this distribution through various means, including atomic charge calculations and the visualization of the molecular electrostatic potential (MEP).

Electrostatic Potential (ESP) Maps: An ESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It provides a rich, intuitive picture of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). rsc.org For this compound, the most negative potential is expected to be located around the carbonyl oxygen and the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic attack. rsc.orgacs.org Regions of positive potential are likely to be found around the hydrogen atoms and the carbon of the bromomethyl group, suggesting susceptibility to nucleophilic attack.

Localized Orbital Descriptors: Natural Bond Orbital (NBO) analysis can provide further details on the electronic structure by describing the bonding in terms of localized orbitals. This analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from lone pairs into antibonding orbitals, which contribute to the stability of the molecule. rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. researchgate.net DFT calculations are instrumental in predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Vibrational Frequency Calculations

A crucial first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. DFT methods are employed to perform geometry optimization, which involves finding the coordinates that correspond to a minimum on the potential energy surface. atomistica.online For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. q-chem.com These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. atomistica.onlinerowansci.com The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and torsional motions. rsc.org By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed vibrational bands can be made. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative frequency ranges based on DFT calculations of similar molecules. The exact values depend on the specific computational method and basis set used.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | 1690 - 1720 |

| Pyridine Ring C=C/C=N Stretches | 1400 - 1600 |

| C-F Stretch | 1200 - 1300 |

| C-Br Stretch | 600 - 700 |

Conformational Potential Energy Surface (PES) Mapping

The presence of rotatable single bonds in this compound, specifically the bond between the pyridine ring and the carbonyl group, and the bond between the carbonyl carbon and the bromomethyl carbon, allows for the existence of different conformers. A Potential Energy Surface (PES) map can be generated by systematically changing a specific dihedral angle and calculating the energy at each point, while allowing the rest of the molecule to relax. q-chem.comuni-muenchen.de This process, known as a relaxed PES scan, helps to identify the low-energy conformations (local minima) and the energy barriers to rotation (transition states) between them. readthedocs.io For this compound, a PES scan would likely reveal the most stable arrangement of the carbonyl and bromomethyl groups relative to the fluoropyridine ring, which is crucial for understanding its reactivity and interactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are a powerful tool for predicting various spectroscopic parameters. As mentioned in section 6.2.1, IR frequencies are a direct output of vibrational analysis. q-chem.com In addition, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy. nih.gov

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in the assignment of NMR spectra. rsc.org For fluorinated aromatic compounds, DFT predictions have proven to be particularly valuable in assigning ¹⁹F chemical shifts, which can be challenging to interpret solely based on empirical rules. nih.gov The inclusion of solvent effects in the calculations can further improve the accuracy of the predicted chemical shifts. nih.gov

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts for a 2-Fluoropyridine (B1216828) Moiety (Note: This table provides a conceptual comparison. Actual prediction for the target molecule would require specific calculations. Experimental data for 2-fluoropyridine is used for illustrative purposes.)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹⁹F | -65 to -75 | ~ -69 (relative to CFCl₃) |

| ¹H (ortho to F) | 8.1 - 8.3 | ~ 8.2 |

| ¹³C (ipso to F) | 160 - 165 | ~ 163 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, offering insights into both structural and dynamic properties.

The conformational flexibility of this compound is crucial to understanding its chemical behavior. The molecule's structure is influenced by the rotation around the single bonds, particularly the C-C bond between the carbonyl group and the bromomethyl group, and the C-C bond connecting the carbonyl to the pyridine ring. MD simulations can be employed to explore the potential energy surface of the molecule and identify its stable conformers.

In a hypothetical MD simulation, the dynamics of this compound could be investigated in various environments. In the gas phase , the simulation would reveal the intrinsic conformational preferences of an isolated molecule, free from intermolecular interactions. This provides a baseline understanding of its structure governed by intramolecular forces like steric hindrance and electrostatic interactions between the bromine, fluorine, and oxygen atoms.

In an explicit solvent environment, such as water or an organic solvent like dimethyl sulfoxide (B87167) (DMSO), the simulations would illustrate the influence of solvent molecules on the conformational equilibrium. The interactions between the solute and solvent molecules, including hydrogen bonding and dipole-dipole interactions, can stabilize or destabilize certain conformations. For example, polar solvents might favor conformations with a larger dipole moment. The results of such simulations could be presented in a table summarizing the relative populations of different conformers in various environments.

Illustrative Data Table: Conformational Population of this compound in Different Environments

| Environment | Conformer 1 (Dihedral Angle Range) | Population (%) | Conformer 2 (Dihedral Angle Range) | Population (%) |

|---|---|---|---|---|

| Gas Phase | -60° to -30° | 75 | 150° to 180° | 25 |

| Water | -50° to -20° | 85 | 160° to 180° | 15 |

Note: This data is illustrative and represents the type of results that could be obtained from MD simulations.

MD simulations are also well-suited for studying the intermolecular interactions between molecules of this compound or with other chemical species in a non-biological setting. nih.gov By analyzing the trajectories from a simulation of the compound in its pure liquid state or in a mixture, one can characterize the nature and strength of these interactions.

Radial distribution functions (RDFs) can be calculated to determine the probability of finding another atom or molecule at a certain distance from a reference atom. For instance, an RDF analysis could reveal the typical distances for halogen bonding (C-Br···O or C-Br···N) or other non-covalent interactions. These interactions can play a significant role in the physical properties of the compound, such as its boiling point and solubility.

The simulations can also provide insights into the structure of the liquid phase, identifying any preferential orientations or clustering of the molecules. This information is valuable for understanding the macroscopic properties of the substance based on its microscopic behavior.

Quantum Chemistry/Molecular Mechanics (QM/MM) Hybrid Methods

Hybrid QM/MM methods offer a computationally efficient approach to study chemical reactions and properties in large, complex systems. nih.gov These methods partition the system into a small, electronically significant region that is treated with a high-level quantum mechanics (QM) method, and a larger surrounding environment that is described by a simpler molecular mechanics (MM) force field. nih.gov

For this compound, the reactive center is likely to be the α-carbon atom bonded to the bromine, which is susceptible to nucleophilic substitution reactions. A QM/MM simulation could be used to model such a reaction in a solvent. The this compound molecule and the attacking nucleophile would constitute the QM region, allowing for an accurate description of bond breaking and bond formation. The surrounding solvent molecules would be treated using MM.

This approach enables the calculation of the reaction's free energy profile, including the identification of transition states and the determination of activation energies. By running simulations in different solvents, one could theoretically predict how the reaction rate is influenced by the solvent environment. This is a powerful tool for understanding reaction mechanisms and predicting chemical reactivity.

Illustrative Data Table: Calculated Activation Energies for a Nucleophilic Substitution Reaction of this compound

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Acetonitrile | 37.5 | 18.5 |

| Tetrahydrofuran (B95107) | 7.5 | 22.1 |

Note: This data is for illustrative purposes to show potential outcomes of QM/MM simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies (for non-biological properties, e.g., reactivity, catalytic activity)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While often used for biological activity, QSAR can also be applied to predict non-biological properties like chemical reactivity or catalytic activity.

To develop a QSAR model for the reactivity of this compound, one would first need a dataset of related compounds with experimentally measured reactivity data (e.g., reaction rate constants). For each compound in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is then built that correlates the descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of new, untested compounds, including this compound. This approach can be a cost-effective way to screen compounds for desired chemical properties and to guide synthetic efforts. The development of such predictive models is a key aspect of modern computational chemistry. researchgate.net

Correlation with Computational Descriptors

Due to the absence of direct computational studies on this compound in the current body of scientific literature, this section will focus on the analysis of computationally derived descriptors for structurally related analogues. By examining the computational data for 2-acetylpyridine (B122185) (the parent compound), 2-bromo-1-(pyridin-2-yl)ethanone (B97419) (the bromo-analogue), and considering the known effects of fluorine substitution on aromatic systems, we can infer the likely electronic characteristics of the target molecule.

Computational descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

A study involving Density Functional Theory (DFT) calculations on 2-acetylpyridine and its derivatives provides insight into the electronic properties of the core pyridyl-ethanone structure. For 2-acetylpyridine, the calculated HOMO-LUMO energy gap was found to be 0.176 eV, indicating a molecule with significant potential for chemical reactivity. researchgate.net The distribution of these frontier orbitals is also critical; in 2-acetylpyridine, the HOMO is slightly delocalized over the pyridine ring and the carbonyl group, while the LUMO is primarily localized on the carbonyl moiety. researchgate.net

The introduction of a bromine atom at the alpha-position of the ethanone (B97240) group, as in 2-bromo-1-(pyridin-2-yl)ethanone, is expected to significantly influence the molecule's electronic properties. While specific HOMO-LUMO energy values from dedicated studies are not available, computed data from public databases provide a range of electronic and topological descriptors for this analogue.

Interactive Data Table: Computed Descriptors for 2-Bromo-1-(pyridin-2-yl)ethanone

| Descriptor | Value |

| Molecular Weight | 200.03 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 198.96328 Da |

| Topological Polar Surface Area | 30 Ų |

| Heavy Atom Count | 10 |

| Complexity | 127 |

Data sourced from PubChem CID 38384. sid.ir

The presence of the electronegative bromine atom in 2-bromo-1-(pyridin-2-yl)ethanone would likely lead to a lowering of both the HOMO and LUMO energy levels compared to 2-acetylpyridine. This is a general trend observed in halogenated aromatic compounds. Furthermore, the introduction of a fluorine atom on the pyridine ring, as in the target molecule this compound, would further modulate these electronic properties. Fluorine is a highly electronegative atom and its substitution on an aromatic ring is known to lower the energy of the molecular orbitals.

Theoretical investigations on fluorinated pyridines have shown that a fluorine substituent can significantly impact the electronic structure. acs.org The fluorine atom's strong inductive effect would be expected to further stabilize (lower the energy of) both the HOMO and LUMO of this compound. This dual halogen substitution (bromine and fluorine) would likely result in a molecule with a distinct electronic profile compared to its non-halogenated or mono-halogenated counterparts. The precise effect on the HOMO-LUMO gap would depend on the relative stabilization of the two orbitals.

Applications of 2 Bromo 1 6 Fluoro 2 Pyridyl Ethanone As a Chemical Building Block Non Clinical

Role in the Synthesis of Advanced Organic Materials Precursors

There is no specific information in the searched scientific literature regarding the use of 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone as a precursor for advanced organic materials.

Monomers for Polymer Synthesis Research (e.g., conductive polymers)

No research articles were identified that describe the synthesis of monomers for conductive polymers or other polymer systems using this compound.

Components for Electronic or Optical Materials Research

There is no available data on the application of this compound in the synthesis of components for electronic or optical materials.

Utilization in Analytical Chemistry Method Development (Non-Biological Matrices)

No literature was found detailing the use of this compound in the development of analytical chemistry methods for non-biological matrices.

Derivatization Reagent for Chromatographic or Spectroscopic Analysis

There are no published methods that employ this compound as a derivatization reagent for the analysis of compounds by chromatography or spectroscopy.

Precursor for Fluorescent or Chromogenic Probes in Chemical Sensing

No studies were found that describe the synthesis of fluorescent or chromogenic probes from this compound for chemical sensing applications.

Development of Ligands for Coordination Chemistry and Catalysis

There is no information available on the use of this compound in the synthesis of ligands for coordination chemistry or catalysis. The reactive alpha-bromo ketone moiety and the fluoro-pyridyl group are functionalities that are often incorporated into ligands, but no specific examples involving this compound have been documented in the searched literature.

Data Tables

Due to the absence of specific research findings for this compound in the requested application areas, no data tables can be generated.

Precursors for Chiral Ligands in Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds. Pyridine-containing molecules are frequently incorporated into ligand structures due to their ability to coordinate with metal centers. The ketone functionality in this compound could theoretically be reduced to a chiral alcohol, a common precursor for chiral ligands. However, no specific studies detailing the conversion of this compound into chiral ligands for asymmetric catalysis have been identified. The general importance of chiral 2-pyridine aryl/alkyl alcohols as intermediates in the synthesis of chiral ligands is well-established, but direct evidence for the use of this specific bromo-fluoro-pyridyl ketone is absent from the current body of research.

Building Blocks for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine (B92270) nitrogen of this compound offers a potential coordination site for metal ions, a fundamental requirement for a building block in MOF synthesis. Functionalized pyridines are commonly employed as ligands in the creation of MOFs. rsc.orgnih.govnih.gov However, a review of the literature does not reveal any instances where this compound has been specifically utilized as an organic linker in the synthesis of MOFs or coordination polymers. Research in this area tends to focus on pyridine derivatives with carboxylic acid or other multidentate coordinating groups to form stable, porous frameworks. rsc.org

Exploration in Agricultural Chemical Research (excluding dosage/safety)

Fluorine-containing compounds, particularly those with trifluoromethyl and fluorinated pyridine moieties, are of significant interest in agrochemical research due to their enhanced biological activity and metabolic stability. researchgate.netacs.orgnih.govagropages.comjst.go.jp The 6-fluoro-2-pyridyl group present in this compound is a feature of some modern pesticides.

Intermediate for Novel Agrochemical Synthesis

The combination of a fluorinated pyridine ring and a reactive bromo-ketone handle in this compound makes it a plausible intermediate for the synthesis of novel agrochemicals. The bromine atom can be displaced by various nucleophiles to build more complex molecular structures, a common strategy in the development of new active ingredients. While the utility of fluorinated pyridines in herbicides, fungicides, and insecticides is well-documented, acs.orgnih.govagropages.com there are no specific patents or research articles that cite this compound as a direct intermediate in the synthesis of a named agrochemical product.

Data Tables

Due to the absence of specific research findings for this compound in the requested applications, no data tables can be generated.

Future Research Directions and Emerging Trends for 2 Bromo 1 6 Fluoro 2 Pyridyl Ethanone Research

Development of Novel Catalytic Transformations at the α-Carbon and Pyridyl Ring

The reactivity of 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone is largely dictated by the electrophilic α-carbon and the potential for functionalization of the pyridyl ring. Future research will likely focus on developing novel catalytic methods to exploit these reactive sites with high selectivity and efficiency.